![molecular formula C26H28N4O3S B2785748 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683767-44-4](/img/structure/B2785748.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
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Overview
Description
The compound “N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide” is a benzimidazole derivative. Benzimidazole derivatives are known for their diverse biological activity and clinical applications . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The benzimidazole group could potentially undergo electrophilic substitution reactions, while the benzamide group could participate in hydrolysis reactions .Scientific Research Applications
Antibacterial Agents
Compounds with a benzothiazole moiety, similar to the core structure of the compound , have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some exhibiting promising activity against Staphylococcus aureus.
Antiviral Activity
Indole derivatives, which share structural similarities with the benzimidazole group present in the compound, have been reported to possess antiviral activities . These activities include inhibitory effects against influenza A and Coxsackie B4 virus, highlighting the potential use of such compounds in antiviral drug development.
Antitubercular Agents
Compounds derived from indole and imidazole, which are structurally related to the compound , have been investigated for their antitubercular activity . This suggests that the compound could be explored for potential applications in treating tuberculosis.
Anticancer Research
Benzimidazole derivatives have been associated with anticancer activities . The compound’s structural similarity to benzimidazole suggests it may have potential applications in cancer research, possibly as a scaffold for developing new anticancer agents.
Drug Discovery and Drug-Likeness
The compound has been associated with the concept of drug-likeness, which is a qualitative property of chemicals that helps integrate them into the early stages of drug discovery . This indicates that the compound could be used as a reference or starting point in the synthesis of new drugs with favorable pharmacokinetic profiles.
Fission Research
While not directly related to the compound, research on fast proton-induced fission of uranium has been conducted by individuals with the same name as one of the compound’s aliases . This highlights the diverse range of scientific research where similar nomenclature is used.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It’s worth noting that similar compounds have shown promising activity against staphylococcus aureus . This suggests that the compound may interact with bacterial cells, leading to their elimination.
Biochemical Pathways
Given the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their death.
Pharmacokinetics
Admet calculations for similar compounds have shown a favourable pharmacokinetic profile , suggesting that this compound may also have desirable ADME properties.
Result of Action
The result of the compound’s action is the elimination of bacterial cells, as suggested by the bactericidal activity of similar compounds against Staphylococcus aureus . This compound may therefore have potential applications in the treatment of bacterial infections.
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Safety and Hazards
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-5-18-30(4-2)34(32,33)22-16-12-20(13-17-22)26(31)27-21-14-10-19(11-15-21)25-28-23-8-6-7-9-24(23)29-25/h6-17H,3-5,18H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYUEWWTSPBMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |
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